

Technical Guide: UNC2025 Free Base vs. Hydrochloride Salt[1]

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Compound of Interest

Compound Name: *UNC2025 hydrochloride*

Cat. No.: *B1574297*

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Executive Summary

UNC2025 is a highly potent, ATP-competitive, small-molecule inhibitor targeting MerTK (Mer Tyrosine Kinase) and Flt3 (FMS-like tyrosine kinase 3).[1][2][3] It is a critical tool in oncology research, particularly for acute lymphoblastic leukemia (ALL) and non-small cell lung cancer (NSCLC).

For the researcher, the choice between the Free Base and the Hydrochloride (HCl) Salt is not merely administrative—it dictates the experimental success of solubility, bioavailability, and stoichiometric precision. This guide delineates the physicochemical differences and provides validated workflows for utilizing each form effectively.

Part 1: Physicochemical Characterization

The primary distinction lies in the ionization state of the piperazine/pyrrolopyrimidine nitrogens, which fundamentally alters the compound's lattice energy and solvation profile.

Comparative Data Table

Feature	UNC2025 (Free Base)	UNC2025 2HCl (Dihydrochloride Salt)
CAS Number	1429881-91-3	2070015-17-5
Molecular Formula	C ₂₈ H ₄₀ N ₆ O	C ₂₈ H ₄₀ N ₆ O[3] · 2HCl
Molecular Weight	476.67 g/mol	549.58 g/mol
Physical State	White to off-white solid	White to yellow crystalline solid
Primary Solvent	DMSO (up to 20 mg/mL)	DMSO; Water (with co-solvents)
Aqueous Solubility	Negligible (< 1 µg/mL)	Improved (~38 µg/mL in saline pH 7.4)
Primary Application	In Vitro (Cell Culture, HTS)	In Vivo (Oral Gavage, IV)

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Critical Stoichiometry Warning: When switching from Free Base to Salt, you must adjust the mass weighed to maintain the same molar concentration.

- *Correction Factor:*

(Mass of Salt = Mass of Free Base

1.15)

Part 2: Biological Application — In Vitro (Free Base)

For cellular assays (IC₅₀ determination, Western blotting), the Free Base is the industry standard. It is highly lipophilic and dissolves readily in Dimethyl Sulfoxide (DMSO), ensuring that the compound crosses cell membranes via passive diffusion without the potential pH artifacts introduced by high concentrations of acidic salts.

Validated In Vitro Protocol

Objective: Prepare a 10 mM Stock Solution for Cell Culture.

- Weighing: Weigh 4.77 mg of UNC2025 Free Base.
- Solvation: Add 1.0 mL of anhydrous DMSO (biotech grade, >99.9%).
- Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.
- Sterilization: Do not filter DMSO stocks through standard 0.22 µm aqueous filters (cellulose acetate) as they may dissolve. Use PTFE or Nylon filters if necessary, though sterile preparation is usually sufficient.
- Storage: Aliquot into amber vials (light sensitive). Store at -80°C (stable for 6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles.

Cell Dosing Strategy:

- Dilute the DMSO stock into culture media immediately prior to use.
- Keep final DMSO concentration <0.1% to avoid vehicle toxicity.
- Note: UNC2025 is potent (IC₅₀ ~0.74 nM).^{[4][1][3][5][6]} Serial dilutions should be performed in DMSO first, then transferred to media to prevent precipitation at intermediate concentrations.

Part 3: Biological Application — In Vivo (HCl Salt)^[8]

The Hydrochloride Salt (typically 2HCl) is engineered for in vivo pharmacokinetics (PK). The protonation of the basic nitrogen atoms disrupts the crystal lattice, lowering the energy required for solvation in aqueous gastric fluids. This results in higher C_{max} and AUC (Area Under the Curve) compared to the free base.

Formulation Challenges

While the salt form improves solubility, UNC2025 remains a lipophilic drug. Simple saline is often insufficient for high-dose efficacy studies (>50 mg/kg). Co-solvents or complexing agents

are required.

Validated In Vivo Formulation (Oral Gavage)

Target Dose: 50 mg/kg Vehicle: 5% DMSO + 5% Solutol HS-15 + 90% Saline (or PEG-based alternative).

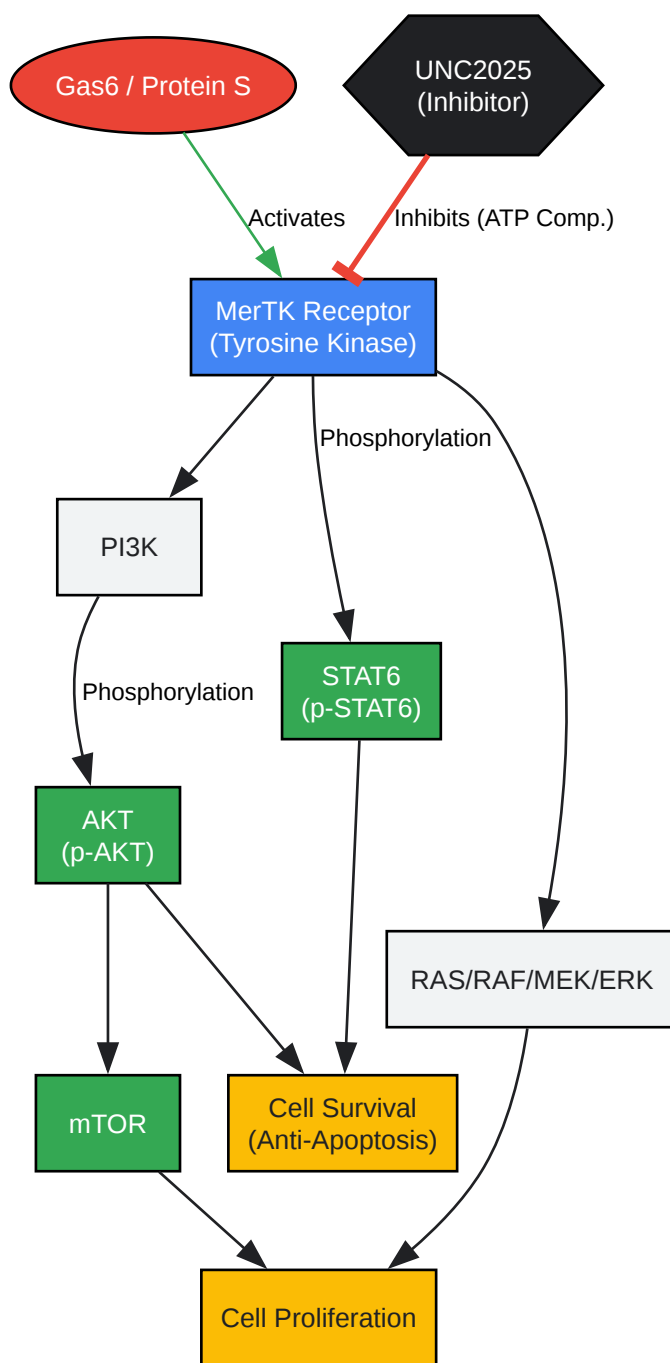
- Step 1 (Pre-solvation): Dissolve UNC2025 2HCl in DMSO (5% of final volume). Vortex until clear.
- Step 2 (Surfactant): Add Solutol HS-15 (or Tween 80) (5% of final volume). Vortex thoroughly. Heat to 37°C if necessary.
- Step 3 (Aqueous Phase): Slowly add warm (37°C) sterile saline (0.9% NaCl) while vortexing continuously.
 - Why? Rapid addition of cold saline can shock the compound out of solution, causing precipitation.
- Quality Control: The final solution should be a clear to slightly opalescent microemulsion. If a precipitate forms, sonicate.^[1] If it remains cloudy, do not administer IV; Oral (PO) may tolerate fine suspensions (check ethical guidelines).

Part 4: Mechanism of Action & Signaling

UNC2025 acts as a Type I, ATP-competitive inhibitor. It binds to the active conformation of the kinase domain of MerTK and Flt3.

Pathway Visualization

The following diagram illustrates the downstream effects of UNC2025 inhibition on leukemic cell survival.

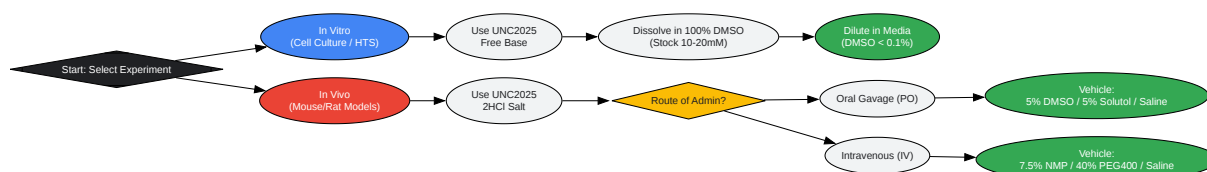


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Figure 1: Mechanism of Action.[2] UNC2025 blocks the ATP-binding pocket of MerTK, preventing the phosphorylation of downstream effectors STAT6, AKT, and ERK, leading to apoptosis in MerTK-dependent cancer cells.

Part 5: Experimental Decision Matrix

Use the following logic flow to determine the appropriate form and solvent system for your specific assay.



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Figure 2: Workflow Decision Matrix. Select the Free Base for DMSO-tolerant cellular assays and the HCl Salt for aqueous/complex formulations required for animal dosing.

References

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